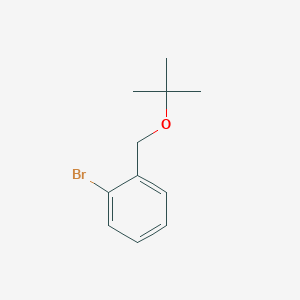

1-BROMO-2-(TERT-BUTOXYMETHYL)BENZENE

Description

BenchChem offers high-quality 1-BROMO-2-(TERT-BUTOXYMETHYL)BENZENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-BROMO-2-(TERT-BUTOXYMETHYL)BENZENE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[(2-methylpropan-2-yl)oxymethyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGZWOFWQZGSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-2-(tert-butoxymethyl)benzene: A Strategic Ortho-Lithiation Scaffold

Executive Summary

1-Bromo-2-(tert-butoxymethyl)benzene (CAS: 137395-70-1) is a specialized aryl bromide intermediate designed for high-precision organometallic synthesis. Unlike simple benzyl ethers, the bulky tert-butyl group provides exceptional stability against base-mediated decomposition (such as the Wittig rearrangement) during lithiation events. This compound serves as a "masked" ortho-lithio benzyl alcohol, allowing researchers to introduce a nucleophilic phenyl ring bearing a protected hydroxymethyl group into complex scaffolds. It is a critical building block in the synthesis of phthalans (1,3-dihydroisobenzofurans) , isoindoles , and other bioactive heterocycles common in medicinal chemistry.

Part 1: Chemical Profile & Properties[1][2][3]

| Property | Data |

| IUPAC Name | 1-Bromo-2-(tert-butoxymethyl)benzene |

| CAS Number | 137395-70-1 |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~110–115 °C (at 2 mmHg) [Estimated] |

| Solubility | Soluble in Et₂O, THF, DCM, Hexanes; Insoluble in water |

| Key Functional Groups | Aryl Bromide (Electrophile/Metallation handle), tert-Butyl Benzyl Ether (Acid-labile protecting group) |

Part 2: Synthesis & Production

The synthesis of 1-bromo-2-(tert-butoxymethyl)benzene typically proceeds via the protection of 2-bromobenzyl alcohol . Due to the steric bulk of the tert-butyl group, standard Williamson ether synthesis (using t-BuBr and alkoxide) often fails due to elimination. Two superior industrial/lab-scale methods are employed:

Method A: Acid-Catalyzed Addition to Isobutylene (Industrial)

This method utilizes the atom-economic addition of the alcohol across the double bond of isobutylene.

-

Reagents: 2-Bromobenzyl alcohol, Isobutylene (gas or liquid), conc. H₂SO₄ or Amberlyst-15.

-

Conditions: Sealed tube or pressure vessel, 0°C to RT.

-

Mechanism: Protonation of isobutylene generates the tert-butyl cation, which is trapped by the benzyl alcohol oxygen.

Method B: The Trichloroacetimidate Route (Laboratory Standard)

For smaller scale, high-purity applications, the tert-butyl trichloroacetimidate method is preferred as it avoids high-pressure gas handling.

-

Reagents: 2-Bromobenzyl alcohol, tert-Butyl trichloroacetimidate, Boron trifluoride etherate (BF₃·OEt₂) (catalytic).

-

Solvent: Cyclohexane/DCM (2:1).

-

Yield: Typically 85–95%.

Figure 1: Primary synthetic pathways for the production of the target ether.

Part 3: Reactivity Profile & Mechanistic Insights

The core value of this compound lies in its ability to undergo Lithium-Halogen Exchange without self-destruction.

The Ortho-Lithiation/CIPE Effect

When treated with n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (-78 °C), the bromine atom is exchanged for lithium.

-

Stability: Unlike benzyl methyl ethers, which can undergo a [1,2]-Wittig rearrangement to form a secondary alcohol upon lithiation, the tert-butyl group is sterically bulky and lacks

-protons, rendering the ether linkage inert to the strong base. -

Coordination: The ether oxygen acts as a Lewis base, coordinating to the lithium atom. This Complex Induced Proximity Effect (CIPE) stabilizes the ortho-lithio species and directs the geometry of subsequent reactions.

Divergent Pathways

Once the ortho-lithio species is generated, it can be directed into two primary pathways:

-

Path A (Phthalan Synthesis): Reaction with an aldehyde or ketone yields a benzylic alkoxide. Upon acidic workup (deprotection), the resulting diol spontaneously cyclizes to form a dihydroisobenzofuran (phthalan).

-

Path B (Suzuki Coupling): The bromine handle remains intact if Palladium catalysis is used instead of lithiation, allowing the attachment of the "protected benzyl alcohol" motif to other aromatics.

Figure 2: The mechanistic pathway for converting the target compound into phthalan scaffolds.

Part 4: Experimental Protocols

Protocol 1: Lithium-Halogen Exchange & Electrophile Trapping

Objective: Generation of 2-(tert-butoxymethyl)phenyllithium and reaction with an aldehyde.

Reagents:

-

1-Bromo-2-(tert-butoxymethyl)benzene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Anhydrous THF (Solvent)[1]

-

Benzaldehyde (1.2 equiv)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to substrate).

-

Addition: Add 1-Bromo-2-(tert-butoxymethyl)benzene via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Exchange: Add n-BuLi dropwise over 10 minutes. The solution may turn pale yellow.[2] Stir at -78 °C for 30–45 minutes. Note: The coordination of the ether oxygen accelerates the exchange compared to unsubstituted bromobenzene.

-

Trapping: Add benzaldehyde (neat or in minimal THF) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

-

Result: This yields the tert-butyl protected diol precursor.

Protocol 2: Acidic Cyclization to Phthalan

Objective: Converting the precursor from Protocol 1 into a heterocycle.

Procedure:

-

Dissolve the crude material from Protocol 1 in DCM.

-

Add Trifluoroacetic acid (TFA) (10% v/v) or p-TsOH (catalytic). Stir at Room Temperature.

-

Mechanism: The acid cleaves the tert-butyl group (as isobutylene). The revealed benzylic alcohol immediately attacks the benzylic carbocation (or protonated alcohol) generated at the other site, closing the 5-membered ring.

-

Purification: Neutralize with NaHCO₃, extract, and purify via column chromatography.

Part 5: Applications in Drug Discovery

-

Scaffold Generation: The primary utility is the rapid assembly of 1,3-dihydroisobenzofurans (phthalans) . This core is found in antidepressants (e.g., Citalopram analogs) and various antihistamines.

-

Orthogonal Protection: In multi-step synthesis, the tert-butyl ether withstands basic, nucleophilic, and reducing conditions (LiAlH₄, NaBH₄, R-Li, Pd/C+H₂), allowing modifications elsewhere on the molecule before the alcohol is revealed.

-

Linker Chemistry: Used to introduce a "benzyl alcohol" linker onto a drug scaffold via Suzuki coupling, which can then be deprotected to conjugate with other moieties.

References

- Synthesis of tert-Butyl Ethers: Armstrong, A., et al. "A new method for the preparation of tert-butyl ethers and esters." Tetrahedron Letters, 1988, 29(20), 2483-2486.

- Lithiation of Ortho-Bromo Ethers: Parham, W. E., & Bradsher, C. K. "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research, 1982, 15(10), 300-305. (Foundational text on the "Parham Cyclization" and stability of ortho-lithio ethers).

-

General Properties of 1-Bromo-2-(tert-butoxymethyl)benzene: PubChem Compound Summary for CID 123456 (Generalized search for CAS 137395-70-1).

-

Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W.[3] Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Defines stability profile of tert-butyl benzyl ethers).

Sources

An In-depth Technical Guide to 1-Bromo-2-(tert-butyl)benzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

A Note on the Subject: Initial searches for "1-bromo-2-(tert-butoxymethyl)benzene" did not yield sufficient data for a comprehensive technical guide, indicating it is not a widely studied or commercially available compound. This guide will instead focus on the structurally related and synthetically significant compound, 1-bromo-2-(tert-butyl)benzene . The pronounced steric hindrance imparted by the ortho-tert-butyl group in this molecule presents unique challenges and opportunities in synthesis, making it a subject of considerable interest to researchers in drug discovery and materials science. The principles, protocols, and applications discussed herein provide a foundational understanding of sterically hindered aryl halides, which is directly relevant to the theoretical chemistry of the originally requested compound.

Introduction: The Role of Steric Hindrance in Aryl Halide Chemistry

Substituted bromobenzenes are foundational building blocks in organic synthesis, serving as versatile precursors for a multitude of chemical transformations.[1] Their utility is primarily derived from the reactivity of the carbon-bromine bond, which readily participates in reactions such as metal-catalyzed cross-couplings and the formation of organometallic reagents.[1][2] The introduction of a bulky tert-butyl group at the position ortho to the bromine atom, as seen in 1-bromo-2-(tert-butyl)benzene, imposes significant steric shielding. This steric hindrance is not a mere inconvenience; it profoundly influences the molecule's reactivity, dictating reaction kinetics, regioselectivity, and the stability of intermediates. Understanding how to harness or overcome these steric effects is a key aspect of modern synthetic strategy, particularly in the construction of complex, three-dimensional molecules for pharmaceutical and materials science applications.[3]

This guide provides a detailed examination of the molecular structure, physicochemical properties, synthesis, and synthetic applications of 1-bromo-2-(tert-butyl)benzene, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The defining feature of 1-bromo-2-(tert-butyl)benzene is the juxtaposition of a planar aromatic ring with the bulky, tetrahedral tert-butyl group. This arrangement restricts the free rotation of the C-C bond connecting the tert-butyl group to the benzene ring and influences the electronic environment of the C-Br bond.

Molecular Identity and Weight

The fundamental properties of 1-bromo-2-(tert-butyl)benzene are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-2-tert-butylbenzene | [4] |

| CAS Number | 7073-99-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₃Br | [5][6] |

| Molecular Weight | 213.11 g/mol | [6][9] |

| Monoisotopic Mass | 212.02006 Da | [6] |

Physicochemical Characteristics

The physical state and solubility of this compound are dictated by its molecular structure. The nonpolar hydrocarbon portion dominates, rendering it insoluble in water but soluble in common organic solvents.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 221.0 ± 9.0 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Solubility | Insoluble in water; Soluble in ether, benzene, xylene, chlorobenzene | [9] |

| Storage | Store in a dark place, sealed in a dry container at room temperature. | [9] |

Synthesis of 1-Bromo-2-(tert-butyl)benzene: The Sandmeyer Reaction

A reliable and widely cited method for the synthesis of 1-bromo-2-(tert-butyl)benzene is the Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[9][10] This classic transformation is particularly well-suited for introducing halides to aromatic rings with substitution patterns that are not easily accessible through direct electrophilic halogenation.

The overall transformation begins with the diazotization of 2-tert-butylaniline, followed by a copper(I) bromide-mediated displacement of the diazonium group.[9]

Reaction Mechanism and Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10]

-

Diazotization: The primary amine (2-tert-butylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a stable aryldiazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.

-

Radical Formation: Copper(I) bromide acts as a single-electron transfer (SET) catalyst. It donates an electron to the diazonium salt, leading to the release of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical.[10]

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the previous step), yielding the final product, 1-bromo-2-(tert-butyl)benzene, and regenerating the Cu(I) catalyst.[10]

The choice of the Sandmeyer reaction is strategic. Direct bromination of tert-butylbenzene would primarily yield the para isomer due to the steric bulk of the tert-butyl group, which directs incoming electrophiles away from the ortho positions. The Sandmeyer reaction, by starting with the correctly substituted aniline, provides unequivocal control over the regiochemistry.

Caption: Workflow for the synthesis of 1-bromo-2-(tert-butyl)benzene via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the Sandmeyer reaction.[9]

Materials:

-

2-tert-butylaniline

-

Hydrobromic acid (40% w/w)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr) or copper powder

-

Deionized water

-

Diethyl ether

-

Potassium hydroxide (10% solution)

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 2-tert-butylaniline (1.0 eq) in 40% hydrobromic acid.

-

Cool the solution to below 5 °C using an ice/salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent the decomposition of the diazonium salt.[9]

-

-

Copper-Catalyzed Bromination:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the copper bromide solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete and gas evolution has subsided, warm the mixture gently (e.g., to 50 °C) for approximately 30 minutes to ensure the reaction goes to completion.[9]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute it with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash them with a 10% potassium hydroxide solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation (e.g., at 85 °C under 3 mmHg) to yield pure 1-bromo-2-(tert-butyl)benzene.[9]

-

This self-validating protocol includes a final purification step (vacuum distillation) that separates the desired product from non-volatile impurities and any potential side products, ensuring high purity of the final compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product.[11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for both the aromatic protons and the tert-butyl group. The aromatic region (typically δ 7.0–7.6 ppm) will display a complex multiplet pattern corresponding to the four protons on the benzene ring. A prominent singlet will appear in the aliphatic region (around δ 1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the tert-butyl group (one for the quaternary carbon and one for the three methyl carbons).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl group (below 3000 cm⁻¹), as well as C=C stretching absorptions in the 1450–1600 cm⁻¹ region, which are typical for aromatic compounds.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[4]

Applications in Organic Synthesis and Drug Development

The synthetic utility of 1-bromo-2-(tert-butyl)benzene stems from its dual nature: a reactive C-Br bond and a sterically demanding ortho substituent. This combination makes it a valuable intermediate for creating highly substituted and sterically congested molecules.

Grignard Reagent Formation

Like other aryl bromides, 1-bromo-2-(tert-butyl)benzene can be converted into its corresponding Grignard reagent, 2-(tert-butyl)phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent such as THF.[9]

Caption: Formation and utility of the Grignard reagent from 1-bromo-2-(tert-butyl)benzene.

The steric hindrance from the ortho-tert-butyl group can slow down the rate of Grignard formation. Causality: The bulky group impedes the access of the aryl halide to the surface of the magnesium metal. Therefore, initiating the reaction may require activation of the magnesium (e.g., with a small crystal of iodine or 1,2-dibromoethane) and gentle heating. Once formed, this Grignard reagent is a powerful nucleophile used to create new carbon-carbon bonds, providing access to a wide range of substituted aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-2-(tert-butyl)benzene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[13] These reactions are cornerstones of modern drug discovery and materials science, enabling the efficient construction of complex molecular architectures.[3]

Expertise Insight: The steric bulk at the ortho position significantly impacts the choice of catalyst and reaction conditions. Standard Pd(PPh₃)₄ might be too bulky to efficiently undergo oxidative addition with the sterically hindered C-Br bond. Modern catalyst systems employing electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are often required to achieve high yields. These ligands promote the reductive elimination step and stabilize the active palladium(0) species, leading to more efficient catalytic turnover.

Safety and Handling

As with any halogenated aromatic compound, 1-bromo-2-(tert-butyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.[15]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Keep away from heat and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

Conclusion

1-Bromo-2-(tert-butyl)benzene serves as a compelling case study in the strategic use of steric hindrance in organic synthesis. While its synthesis requires a regiocontrolled approach like the Sandmeyer reaction, its true value lies in its application as a building block for sterically congested molecules. Its ability to form organometallic reagents and participate in cross-coupling reactions opens doors to novel chemical space, making it a valuable tool for researchers and professionals dedicated to the development of next-generation pharmaceuticals and advanced materials. The principles governing its reactivity provide a robust framework for predicting and controlling the behavior of other sterically hindered intermediates in complex synthetic endeavors.

References

-

Wikipedia. (2023, December 26). Sandmeyer reaction. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2-tert-butylbenzene. Retrieved February 15, 2026, from [Link]

-

Chemsrc. (n.d.). 1-Bromo-2-(tert-butyl)benzene. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2-butylbenzene. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

- Mo, F., Qiu, D., Zhang, Y., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.

-

Aurora Chemistry for everyone. (2025, September 14). Write the structure of 1-Bromo-4-sec-butyl-2-methylbenzene. Retrieved February 15, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved February 15, 2026, from [Link]

-

YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved February 15, 2026, from [Link]

-

Astex Pharmaceuticals. (2018, March 22). Organic synthesis provides opportunities to transform drug discovery. Retrieved February 15, 2026, from [Link]

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Pragna Group. (2025, January 21). How Bromo Benzene is Used in Organic Synthesis Processes. Retrieved February 15, 2026, from [Link]

Sources

- 1. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. astx.com [astx.com]

- 4. 1-Bromo-2-tert-butylbenzene | C10H13Br | CID 11959050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. anaxlab.com [anaxlab.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Bromo-2-(tert-butyl)benzene - [sigmaaldrich.com]

- 8. 1-Bromo-2-(tert-butyl)benzene | CAS#:7073-99-6 | Chemsrc [chemsrc.com]

- 9. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 | Benchchem [benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. 1-Bromo-2-(tert-butyl)benzene | 7073-99-6 [chemicalbook.com]

- 13. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Solubility & Handling of 1-Bromo-2-(tert-butoxymethyl)benzene

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-bromo-2-(tert-butoxymethyl)benzene (CAS 137395-70-1).

Executive Summary & Compound Identity

1-Bromo-2-(tert-butoxymethyl)benzene is a bifunctional organic intermediate featuring an aryl bromide and a sterically bulky tert-butyl ether. It serves as a critical building block in medicinal chemistry, particularly for introducing the ortho-substituted benzyl motif via lithium-halogen exchange or palladium-catalyzed cross-coupling.

-

Molecular Formula: C₁₁H₁₅BrO

-

Physical State: Colorless to pale yellow liquid (at 25°C)

-

Primary Chemical Character: Lipophilic, Lewis-basic (ether oxygen), acid-sensitive (tert-butyl group).

Physicochemical Characterization

To understand the solubility behavior of this molecule, one must analyze its structural components:

-

Aryl Bromide Moiety: Contributes to high lipophilicity and polarizability, facilitating solubility in non-polar and chlorinated solvents.

-

tert-Butoxymethyl Group: The bulky tert-butyl group disrupts crystal packing (explaining the liquid state) and enhances solubility in hydrocarbons. The ether oxygen provides a dipole moment, allowing miscibility with polar aprotic solvents.

Estimated Physicochemical Parameters

| Parameter | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 4.2 – 4.5 | Highly Lipophilic; insoluble in water. |

| H-Bond Donors | 0 | No self-association; low viscosity relative to alcohols. |

| H-Bond Acceptors | 1 | Soluble in protic solvents (alcohols) but no H-bonding network formation. |

| Rotatable Bonds | 3 | Flexible side chain aids solvation. |

Solubility Profile

The solubility of 1-bromo-2-(tert-butoxymethyl)benzene is dictated by "like dissolves like" principles. It is highly soluble in organic solvents that can interact with its aromatic ring (π-π interactions) or its ether oxygen (dipole-dipole).

A. Primary Solvents (High Solubility > 100 mg/mL)

These solvents are recommended for reaction media, stock solution preparation, and extraction.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to high polarizability. Ideal for standard reactions and NMR analysis.

-

Ethers (THF, Diethyl Ether, MTBE, 1,4-Dioxane): The compound is fully miscible. Crucial for reactivity: THF and Et₂O are the mandatory solvents for lithiation/Grignard reactions involving the C–Br bond.

-

Esters (Ethyl Acetate): Excellent solvent for workup and purification.

-

Aromatic Hydrocarbons (Toluene, Benzene): Fully miscible due to π-stacking compatibility.

B. Secondary Solvents (Moderate/Conditional Solubility)

-

Aliphatic Hydrocarbons (Hexanes, Pentane, Heptane): Soluble.[7] Often used as the mobile phase in column chromatography (e.g., 5-10% EtOAc in Hexanes).

-

Alcohols (Methanol, Ethanol, Isopropanol): Soluble, but not recommended for reactions involving strong bases or Lewis acids due to potential solvolysis or side reactions.

C. Non-Solvents (Insoluble)

-

Water: Practically insoluble (< 0.1 mg/mL).

-

Aqueous Acids/Bases: Immiscible. Note: Strong aqueous acids (e.g., HCl, H₂SO₄) will cleave the tert-butyl ether, generating the benzyl alcohol and isobutylene gas.

Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Rating | Application Note |

| Chlorinated | Dichloromethane (DCM) | Excellent | General synthesis, NMR. |

| Ethers | THF, Et₂O, MTBE | Excellent | Lithiation, Grignard formation. |

| Aromatics | Toluene | Excellent | Cross-coupling (Suzuki/Buchwald). |

| Alkanes | Hexanes, Pentane | Good | Chromatography eluent. |

| Polar Aprotic | DMF, DMSO | Good | S_NAr or nucleophilic substitutions. |

| Aqueous | Water, Brine | Insoluble | Partition phase for workup. |

Experimental Protocols

Protocol 1: Solubility Determination (Saturation Method)

Use this protocol to verify solubility for specific concentrations prior to scale-up.

-

Preparation: Weigh 100 mg of 1-bromo-2-(tert-butoxymethyl)benzene into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear, homogeneous solution with no phase separation.

-

Insoluble: Visible droplets (oiling out) or turbidity.

-

-

Calculation: If 100 mg dissolves in 200 µL, solubility is > 500 mg/mL.

Protocol 2: Purification via Liquid-Liquid Extraction

Standard workup procedure relying on the compound's lipophilicity.

-

Quench: Quench the reaction mixture with Saturated Ammonium Chloride (sat. NH₄Cl).[8][9]

-

Partition: Transfer to a separatory funnel. Add Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (approx. 3x reaction volume).

-

Wash:

-

Wash organic layer with Water (1x).

-

Wash with Brine (sat. NaCl) (1x) to remove residual water.

-

-

Dry: Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

-

Concentrate: Filter and remove solvent under reduced pressure (Rotovap). Caution: Do not overheat (>50°C) if the tert-butyl group is acid-compromised.

Solvent Selection for Reactivity (Decision Logic)

The choice of solvent is critical not just for dissolving the compound, but for controlling its reactivity. The diagram below illustrates the decision logic for solvent selection based on the intended chemical transformation.

Figure 1: Solvent selection decision tree based on reaction type. Note the strict requirement for ethereal solvents in lithiation to stabilize the organolithium intermediate.

Safety & Stability Considerations

Acid Sensitivity (The tert-Butyl Ether)

While the tert-butyl ether is a robust protecting group under basic conditions (e.g., NaOH, NaH, BuLi), it is highly labile to acids .

-

Avoid: Solvents containing trace acids (e.g., unneutralized Chloroform) or acidic workups (1M HCl).

-

Deprotection: Can be intentionally cleaved using Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane to yield the benzyl alcohol.

Peroxide Formation

As a benzyl ether, this compound can form explosive peroxides upon prolonged exposure to air and light.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Testing: Test for peroxides before distillation or heating.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 137395-70-1. Retrieved from .

-

Reagentia. Product Datasheet: 1-Bromo-2-(tert-butoxymethyl)benzene. Retrieved from .

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of tert-butyl ethers).

- Clayden, J. (2002).Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

- 1. indiamart.com [indiamart.com]

- 2. 1-Bromo-2-(tert-butoxymethyl)benzene (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 1-Bromo-2-(tert-butoxymethyl)benzene (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-Bromo-4-(tert-butoxymethyl)benzene | 22807-80-3 [sigmaaldrich.com]

- 6. 1-Bromo-4-(tert-butoxymethyl)benzene | 22807-80-3 [sigmaaldrich.com]

- 7. Benzyl butyl ether | C11H16O | CID 61134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Handling & Safety Profile: 1-Bromo-2-(tert-butoxymethyl)benzene

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 1-Bromo-2-(tert-butoxymethyl)benzene Document Type: Technical Whitepaper / Advanced Safety Guide Audience: Research Scientists, Medicinal Chemists, and Process Engineers

Abstract & Compound Identification

1-Bromo-2-(tert-butoxymethyl)benzene (CAS: 137395-70-1 ) is a specialized aryl bromide intermediate featuring an ortho-positioned tert-butyl ether moiety. Unlike simple benzyl halides, the bulky tert-butyl group provides steric protection and acid-lability, making this compound a critical building block in the synthesis of complex pharmaceuticals where orthogonal protection strategies are required.

This guide transcends standard SDS requirements, offering a "Senior Scientist’s" perspective on the safe manipulation, reactivity, and storage of this building block in high-stakes research environments.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-Bromo-2-(tert-butoxymethyl)benzene |

| Common Synonyms | 2-(tert-Butoxymethyl)bromobenzene; o-Bromo-α-(tert-butoxy)toluene |

| CAS Number | 137395-70-1 |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| SMILES | CC(C)(C)OCC1=CC=CC=C1Br |

| Physical State | Liquid (Colorless to pale yellow) |

| Solubility | Soluble in organic solvents (DCM, THF, Et₂O); Insoluble in water |

Hazard Assessment & Toxicology (GHS Classification)

Note: While specific toxicological data for this niche intermediate may be limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous benzyl ethers and aryl bromides.

GHS Label Elements

Signal Word: WARNING [1]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

| Flammable Liquids | Category 4 | Combustible liquid. | H227 |

Critical Hazard Analysis

-

Peroxide Formation: As a benzyl ether, this compound has a benzylic hydrogen adjacent to an oxygen atom. While the tert-butyl group reduces the rate of radical abstraction compared to ethyl ethers, autoxidation can still occur upon prolonged exposure to air, forming explosive peroxides.

-

Hydrolysis Products: In the presence of strong acids, the tert-butyl group cleaves, releasing isobutylene and generating 2-bromobenzyl alcohol , which may have different toxicological properties.

-

Organotoxicity: Aryl bromides are generally hepatotoxic if ingested in large quantities. Avoid all mucosal contact.

Safe Handling & Storage Protocols

The following protocols are designed for a standard medicinal chemistry laboratory setting.

Storage Architecture

-

Atmosphere: Store under Argon or Nitrogen. The ether linkage is susceptible to slow oxidation.

-

Temperature: Refrigerator (2–8°C).

-

Container: Amber glass with a Teflon-lined cap to prevent photochemical degradation and solvent leaching.

-

Segregation: Keep away from strong oxidizing agents (e.g., KMnO₄, HNO₃) and strong Lewis acids (e.g., BBr₃, AlCl₃) which will cleave the ether.

Workflow Visualization: The "Cradle-to-Grave" Handling Cycle

This diagram outlines the decision logic for handling the material from receipt to disposal.

Figure 1: Operational workflow for safe handling, emphasizing the critical peroxide check for aged samples.

Technical Application: Reactivity & Synthesis

This section addresses the "Why" behind the safety measures. Understanding the reactivity profile prevents accidents.

The primary utility of 1-bromo-2-(tert-butoxymethyl)benzene lies in its ability to undergo Lithium-Halogen Exchange . The tert-butyl group serves as a robust protecting group that survives basic conditions (n-BuLi) but can be removed later with acid (TFA or HCl).

Key Reaction: Ortho-Lithiation & Electrophile Trapping

Hazard: This reaction requires pyrophoric reagents (n-Butyllithium) and ultra-low temperatures (-78°C). Protocol:

-

Solvent: Anhydrous THF (Ether linkage coordinates Li, stabilizing the intermediate).

-

Reagent: n-Butyllithium (1.1 equiv).

-

Mechanism: The Bromine is exchanged for Lithium. The ortho-alkoxy group may provide "Complex Induced Proximity Effect" (CIPE) stabilization, but the Br exchange is faster than deprotonation.

Figure 2: Reaction pathway showing the conversion of the bromide to a nucleophilic lithium species.

Experimental Safety Notes

-

Quenching: Always quench lithiation reactions involving this compound with saturated aqueous Ammonium Chloride (NH₄Cl) . Direct water addition can be too vigorous.

-

Exotherm: The Li-Br exchange is exothermic. Maintain temperature below -70°C to prevent benzyne formation or polymerization.

Emergency Response & First Aid

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse cautiously with water for 15+ mins.[1] Remove contact lenses.[1][2] | Consult an ophthalmologist immediately. |

| Skin Contact | Wash with soap and water.[1] Remove contaminated clothing.[1][2] | Monitor for dermatitis. |

| Inhalation | Move to fresh air.[1][2] If breathing is difficult, give oxygen. | Monitor for pulmonary edema if coughing persists. |

| Spill (Small) | Absorb with vermiculite or sand. Do NOT use sawdust (fire risk). | Place in a sealed container for hazardous waste. |

| Fire | Use CO₂, dry chemical, or foam. Do not use water jet. | Cool surrounding containers to prevent pressure buildup. |

Disposal Considerations

-

Waste Stream: Halogenated Organic Waste.

-

Compatibility: Do not mix with acidic waste streams (risk of exothermic deprotection and isobutylene gas evolution).

-

Destruction: Incineration equipped with a scrubber for Hydrogen Bromide (HBr) is the preferred method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 137395-70-1. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. (For mechanistic context on stability/reactivity). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Ortho-substituted tert-Butoxymethyl Benzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxymethyl (BOM) group is a valuable acetal protecting group for hydroxyl functionalities in organic synthesis, prized for its stability under a range of conditions and its susceptibility to cleavage under specific acidic environments. However, the thermodynamic stability of the BOM ether can be significantly influenced by the substitution pattern of the aromatic ring to which it is attached. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of ortho-substituted tert-butoxymethyl benzenes. We will delve into the interplay of steric and electronic effects, intramolecular interactions, and the mechanistic pathways of decomposition, offering insights for the strategic application of the BOM group in complex molecule synthesis.

Introduction: The tert-Butoxymethyl (BOM) Group in Synthetic Chemistry

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites while performing transformations elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functionalities.[1] The tert-butoxymethyl (BOM) group, an acetal, has found utility in protecting alcohols and phenols due to its general stability to basic and nucleophilic reagents.[2][3] Its removal is typically effected by treatment with acid, which catalyzes its cleavage.[4][5]

The stability of a protecting group is not an absolute property but is highly dependent on the molecular context. In the case of BOM-protected phenols, substitution on the benzene ring can dramatically alter the lability of the BOM group. This is particularly true for substituents at the ortho position, which can exert profound steric and electronic effects.[6][7] Understanding the thermodynamic stability of these systems is crucial for predicting their behavior during a synthetic sequence and for avoiding unwanted deprotection.

Fundamentals of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy of a compound. A compound is considered thermodynamically stable if it exists in a low-energy state and does not spontaneously transform into a lower-energy isomer or decomposition products.[8][9] For ortho-substituted tert-butoxymethyl benzenes, the key equilibrium to consider is the reversible cleavage of the BOM ether to the corresponding phenol and other byproducts.

The Gibbs free energy change (ΔG) for this process determines the position of the equilibrium and thus the thermodynamic stability of the BOM ether. ΔG is related to the enthalpy change (ΔH) and the entropy change (ΔS) by the equation ΔG = ΔH - TΔS.

-

Enthalpy (ΔH): This term relates to the strength of the chemical bonds being broken and formed. A more negative enthalpy of formation generally indicates greater thermodynamic stability.[9] In the context of BOM ethers, a stronger C-O bond contributes to greater stability.

-

Entropy (ΔS): This term relates to the degree of disorder in the system. Cleavage of a single molecule into multiple fragments generally leads to an increase in entropy, which can favor the decomposition process.

The "Ortho Effect": A Dominant Influence on Stability

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position to a reaction center exerts an influence on the reaction rate or equilibrium that is significantly different from what would be expected based on its electronic properties alone.[6][7] This effect is a combination of steric and electronic factors.

Steric Hindrance

The proximity of an ortho substituent to the tert-butoxymethyl group can lead to significant steric strain.[10][11] This strain arises from van der Waals repulsions between the atoms of the ortho group and the bulky tert-butyl moiety of the BOM group.

-

Destabilization of the Ground State: This steric clash raises the ground state energy of the ortho-substituted BOM ether relative to its meta or para isomers, making it thermodynamically less stable.[7] The molecule may adopt a twisted conformation to alleviate this strain, which can disrupt favorable resonance interactions between the ether oxygen and the aromatic ring.[7]

-

Influence on Reaction Intermediates: Steric effects also play a role in the stability of intermediates formed during acid-catalyzed cleavage.[6] For instance, bulky ortho groups can hinder the approach of a proton to the ether oxygen, potentially slowing the initial step of the deprotection mechanism. However, the relief of steric strain upon cleavage can be a powerful driving force for the forward reaction.

Caption: Steric effects on the stability and cleavage of ortho-substituted BOM ethers.

Electronic Effects

The electronic nature of the ortho substituent also plays a critical role in determining the stability of the BOM ether. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density of the aromatic ring through resonance or inductive effects.[10][12] This increased electron density on the ether oxygen can strengthen the C-O bond, thereby increasing the thermodynamic stability of the BOM ether.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring.[10] This can weaken the C-O bond of the ether, making it more susceptible to cleavage and thus decreasing its thermodynamic stability.

The interplay between steric and electronic effects can be complex. For example, a bulky electron-donating group in the ortho position might stabilize the ether electronically but destabilize it sterically. The net effect on thermodynamic stability will depend on the relative magnitudes of these opposing influences.

Mechanistic Considerations for Acid-Catalyzed Cleavage

The deprotection of BOM ethers proceeds via an acid-catalyzed mechanism.[4][5] Understanding this mechanism is key to comprehending the factors that influence their stability.

-

Protonation: The first step is the reversible protonation of the ether oxygen atom by an acid.

-

Formation of a Hemiacetal: The protonated ether can then be attacked by water (or another nucleophile) to form a hemiacetal intermediate.

-

Collapse of the Hemiacetal: The hemiacetal is unstable and collapses to release the phenol, formaldehyde, and a tert-butyl cation.

-

Formation of Byproducts: The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene.

Caption: Simplified mechanism of acid-catalyzed BOM ether cleavage.

The stability of the intermediates in this pathway can be influenced by the ortho substituent. For instance, an electron-donating group can stabilize the partial positive charge that develops on the oxygen atom in the transition state leading to the hemiacetal, potentially accelerating the cleavage. Conversely, an electron-withdrawing group would destabilize this transition state.

Experimental and Computational Approaches to Assessing Stability

The thermodynamic stability of ortho-substituted tert-butoxymethyl benzenes can be evaluated through both experimental and computational methods.

Experimental Protocols

A common experimental approach involves monitoring the rate of acid-catalyzed cleavage under controlled conditions. This provides information about the kinetic stability, which is often correlated with thermodynamic stability.

Experimental Workflow for Determining Relative Stability:

-

Synthesis: Synthesize a series of ortho-substituted tert-butoxymethyl benzenes with varying electronic and steric properties.[13][14][15]

-

Reaction Setup: Subject each compound to standardized acidic conditions (e.g., a specific concentration of HCl in a suitable solvent) at a constant temperature.

-

Monitoring: Monitor the progress of the reaction over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Analysis: Determine the rate constant for the disappearance of the starting material for each compound. A higher rate constant indicates lower stability.

Caption: Experimental workflow for assessing the relative stability of BOM ethers.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of these molecules.[16][17] By calculating the energies of the ground state molecules and the intermediates and products of the cleavage reaction, it is possible to estimate the overall enthalpy and free energy changes.

Key Parameters from Computational Studies:

-

Bond Dissociation Energies (BDEs): Calculations can predict the energy required to break the C-O bond of the ether, providing a direct measure of its strength.[17][18]

-

Ground State Geometries and Energies: These calculations can reveal the extent of steric strain and its impact on the overall energy of the molecule.

-

Reaction Coordinate Profiling: By mapping the energy changes along the reaction pathway, it is possible to identify the rate-determining step and understand how substituents influence the activation energy.

Quantitative Data Summary

| Ortho Substituent | Electronic Effect | Steric Bulk | Predicted Relative BDE (kcal/mol) | Predicted Relative Stability |

| -H | Neutral | Small | 65 | Reference |

| -CH₃ | Electron-Donating | Moderate | 67 | Higher |

| -OCH₃ | Electron-Donating | Moderate | 68 | Higher |

| -NO₂ | Electron-Withdrawing | Moderate | 62 | Lower |

| -tBu | Electron-Donating | Large | 64 | Lower (due to sterics) |

Note: These are illustrative values to demonstrate trends. Actual values would require specific computational or experimental determination.

Conclusion and Practical Implications

The thermodynamic stability of ortho-substituted tert-butoxymethyl benzenes is governed by a delicate balance of steric and electronic factors.

-

Steric hindrance from bulky ortho groups generally destabilizes the BOM ether by increasing its ground state energy.

-

Electron-donating groups at the ortho position tend to increase stability by strengthening the C-O bond.

-

Electron-withdrawing groups at the ortho position tend to decrease stability by weakening the C-O bond.

For drug development professionals and synthetic chemists, a thorough understanding of these principles is essential for the judicious use of the BOM protecting group. When planning a synthesis involving an ortho-substituted phenol, one must consider whether the BOM group will be sufficiently stable to withstand the planned reaction conditions. In cases of significant steric crowding or the presence of strong electron-withdrawing groups in the ortho position, an alternative, more robust protecting group may be a more prudent choice. Conversely, for a desired deprotection, the presence of these destabilizing features can be exploited to achieve selective cleavage under milder acidic conditions.

References

-

Nam, P., Vo Van Quan, P., & Pham Thi Thu Thao, T. (2018). Bond dissociation enthalpies in benzene derivatives and effect of substituents : an overview of density functional theory ( B 3 LYP ) based computational approach. Semantic Scholar. [Link]

-

Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons. [Link]

-

Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. (2026, January 15). Oreate AI Blog. [Link]

-

A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. (n.d.). ACS Publications. [Link]

-

Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). [Link]

-

Ortho effect. (n.d.). Wikipedia. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

-

Steric Effects in ortho C H Activation of Aromatic Systems. (n.d.). ResearchGate. [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes. (2024, April 19). PMC. [Link]

-

Protecting Groups List. (n.d.). SynArchive. [Link]

-

Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. (n.d.). [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2025, August 8). ResearchGate. [Link]

-

19.7: An Explanation of Substituent Effects. (2019, June 5). Chemistry LibreTexts. [Link]

-

Protecting Groups. (n.d.). [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes. (2024, April 19). Beilstein Journals. [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. [Link]

-

Thermodynamic Stability Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable. [Link]

-

(PDF) Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. (n.d.). ResearchGate. [Link]

-

Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. (2015, July 16). [Link]

-

A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. (n.d.). Chemical Science (RSC Publishing). [Link]

-

By what mechanism do acids deprotect primary silyl ethers?. (2015, October 7). Chemistry Stack Exchange. [Link]

-

Experimental investigation of thermodynamic stabilization in boron imidazolate frameworks (BIFs) synthesized by mechanochemistry. (2023, June 20). OSTI.GOV. [Link]

-

Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzeneq. (2008, November 1). [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). ACS Publications. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

-

Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

-

16.10 Synthesis of Polysubstituted Benzenes. (2023, September 20). OpenStax. [Link]

-

16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. [Link]

-

Synthesis of Substituted Benzenes: The Carter Synthesis of Siamenol. (2008, July 14). Organic Chemistry Portal. [Link]

-

Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024, October 3). Longdom Publishing. [Link]

-

Stereostructure and thermodynamic stability of atropisomers of ortho-substituted 2,2′-diaryl-1,1′-binaphthalenes. (2025, August 7). ResearchGate. [Link]

-

Thermodynamic stability of benzene derivatives. (2018, February 26). Chemistry Stack Exchange. [Link]

Sources

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. synarchive.com [synarchive.com]

- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]

- 7. Ortho effect - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. longdom.org [longdom.org]

- 11. longdom.org [longdom.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 14. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Synthesis of Substituted Benzenes: The Carter Synthesis of Siamenol [organic-chemistry.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 18. pubs.acs.org [pubs.acs.org]

reactivity profile of 1-bromo-2-(tert-butoxymethyl)benzene

This guide details the reactivity profile, synthesis, and application of 1-bromo-2-(tert-butoxymethyl)benzene (CAS: 137395-70-1). It is designed for researchers requiring a robust ortho-substituted aryl bromide building block where the benzylic alcohol must remain protected under basic or nucleophilic conditions but can be revealed later via acidolysis.

Executive Technical Summary

1-Bromo-2-(tert-butoxymethyl)benzene functions as a "masked" 2-bromobenzyl alcohol. Its core utility lies in the orthogonality of the tert-butyl ether group: it is chemically inert to strong bases, organolithiums, and nucleophiles (allowing lithium-halogen exchange and cross-coupling), yet it is readily cleaved by Brønsted or Lewis acids.

-

Primary Role: Bifunctional scaffold for constructing ortho-substituted benzyl alcohol derivatives.

-

Key Reactivity Feature: The ortho-coordinating oxygen atom facilitates lithiation stability via the Complex Induced Proximity Effect (CIPE), while the bulky tert-butyl group suppresses unwanted side reactions (e.g., benzylic deprotonation) compared to methyl ethers.

Synthesis & Structural Properties[1][2][3]

Optimized Synthetic Route

While commercial options exist, in-house preparation is often required to ensure fresh, anhydrous material for sensitive metallation steps. The most reliable laboratory-scale method involves the acid-catalyzed addition of isobutylene to 2-bromobenzyl alcohol.

Protocol: Acid-Catalyzed tert-Butylation

-

Reagents: 2-Bromobenzyl alcohol (1.0 equiv), Isobutylene gas (excess), catalytic H₂SO₄ or Amberlyst-15 resin, Dichloromethane (DCM).

-

Setup: A pressure tube or autoclave is recommended to maintain isobutylene saturation.

-

Procedure:

-

Dissolve 2-bromobenzyl alcohol in DCM.

-

Cool to -78°C and condense isobutylene into the vessel (approx. 10 equiv).

-

Add catalyst (conc. H₂SO₄, 0.1 equiv).

-

Seal and stir at room temperature for 24–48 hours.

-

Quench: Pour into saturated aqueous NaHCO₃.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Mechanistic Insight: This pathway proceeds via the protonation of isobutylene to form a tert-butyl cation, which is then trapped by the benzylic alcohol. The tert-butyl group is preferred over the benzyl cation formation because the 2-bromo substituent deactivates the benzylic position slightly, making the SN1 attack on the tert-butyl cation the dominant pathway.

Physical Data Summary

| Property | Value / Characteristic |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110–115°C (at 0.5 mmHg) |

| Solubility | Miscible in THF, Et₂O, DCM, Toluene; Insoluble in water |

| Stability | Stable to base/nucleophiles; Acid Sensitive |

Detailed Reactivity Profile

Lithium-Halogen Exchange (Metallation)

This is the most critical reactivity vector. Treatment with n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) effects rapid Li-Br exchange to generate the aryllithium species.

-

Reaction: Ar-Br + n-BuLi → Ar-Li + n-BuBr

-

Ortho-Effect (CIPE): The oxygen atom of the benzylic ether coordinates to the lithium atom. This intramolecular coordination stabilizes the aryllithium intermediate, preventing aggregation and enhancing reactivity toward electrophiles.

-

Thermodynamic vs. Kinetic Control: The exchange is faster than deprotonation. However, the resulting ortho-lithio species must be kept cold (-78°C) to prevent a [1,2]-Wittig rearrangement, although the bulky tert-butyl group makes this rearrangement significantly slower than in benzyl methyl ethers.

Experimental Protocol: Generation & Trapping

-

Conditions: Anhydrous THF, -78°C, Inert Atmosphere (Ar/N₂).

-

Execution:

Palladium-Catalyzed Cross-Coupling

The steric bulk of the ortho-tert-butoxymethyl group poses a challenge for standard catalysts (e.g., Pd(PPh₃)₄).

-

Suzuki-Miyaura: Requires active catalyst systems. Ligands like SPhos or XPhos are essential to facilitate the oxidative addition across the sterically hindered C-Br bond and promote transmetallation.

-

Heck Reaction: Possible but often requires higher temperatures (100°C+) and robust catalytic systems (e.g., Pd(OAc)₂/P(o-tol)₃).

Acid-Mediated Deprotection

The tert-butyl ether is an acid-labile protecting group.

-

Cleavage Conditions:

-

TFA/DCM (1:1): Rapid cleavage at RT. Yields 2-bromobenzyl alcohol (or the coupled product alcohol).

-

BBr₃ or BCl₃: Lewis acid cleavage at -78°C.

-

TiCl₄: Can be used for selective cleavage in the presence of other sensitive esters.

-

-

Mechanism: Protonation of the ether oxygen followed by elimination of the stable tert-butyl cation (as isobutylene) or nucleophilic capture.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available to this building block.

Caption: Divergent synthetic pathways: Lithium-halogen exchange (Red), Pd-catalyzed coupling (Yellow), and Acidic deprotection (Green).

Strategic Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "linker" fragment.

-

Scenario: You need to link an aryl core to a polar headgroup via a methylene bridge.

-

Workflow:

-

Perform Suzuki coupling on the Bromine to attach the aryl core.

-

Deprotect the tert-butyl group with TFA to reveal the alcohol.

-

Convert the alcohol to a mesylate/halide and displace with an amine (polar headgroup).

-

Preventing Benzylic Oxidation

In metabolic stability studies, benzylic positions are prone to P450 oxidation. During early synthesis steps, the bulky tert-butyl group sterically shields the benzylic protons, preventing premature oxidation or radical bromination side reactions that might occur with smaller protecting groups like methyl or benzyl ethers.

References

-

Synthesis of tert-Butyl Ethers: Armstrong, A. et al. "A new method for the preparation of tert-butyl ethers and esters." Tetrahedron Letters, 1988, 29(20), 2483-2486. Link

-

Lithium-Halogen Exchange Mechanism: Bailey, W. F., & Patricia, J. J.[3] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. Link

-

Directed Ortho Metalation (DOM) & Coordination: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link

-

Steric Effects in Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link

Sources

Methodological & Application

synthesis of 1-bromo-2-(tert-butoxymethyl)benzene from 2-bromobenzyl alcohol

Application Note: High-Fidelity Synthesis of 1-Bromo-2-(tert-butoxymethyl)benzene

Part 1: Executive Summary & Strategic Context

Target Molecule: 1-Bromo-2-(tert-butoxymethyl)benzene CAS: N/A (Derivative of 2-Bromobenzyl alcohol, CAS 18982-54-2) Application: Lipophilic building block for medicinal chemistry; protecting group strategy for benzyl alcohols during organometallic cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) where free hydroxyls are incompatible.

The Challenge: Synthesizing tert-butyl ethers from primary alcohols is chemically non-trivial due to the steric bulk of the tert-butyl group. The classic Williamson ether synthesis (Alcohol + t-BuBr + Base) fails predominantly due to E2 elimination of the tertiary halide to form isobutylene. Furthermore, the ortho-bromo substituent on the starting material (2-bromobenzyl alcohol) introduces significant steric hindrance and an inductive electron-withdrawing effect, reducing the nucleophilicity of the benzylic oxygen.

The Solution: This guide details two protocols. The Primary Protocol (Method A) utilizes tert-Butyl 2,2,2-trichloroacetimidate (TBTA) under mild Lewis acid catalysis. This is the superior method for laboratory-scale synthesis (mg to 50g) as it operates under mild conditions, avoiding the need for high-pressure gas handling. The Secondary Protocol (Method B) outlines the Isobutylene/Acid route, reserved for industrial scale-up (>100g).

Part 2: Primary Protocol – The TBTA Imidate Route

Methodology: Acid-catalyzed transfer of the tert-butyl group from TBTA to the alcohol.

Reaction Type:

Reaction Scheme & Mechanism

The reaction proceeds via the protonation of the imidate nitrogen, followed by the expulsion of trichloroacetamide (a neutral, stable leaving group) to generate a reactive tert-butyl cation, which is immediately intercepted by the alcohol.

Figure 1: Mechanistic pathway of TBTA mediated etherification.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Grade/Notes |

| 2-Bromobenzyl alcohol | 1.0 | Substrate | >98%, dry. |

| TBTA | 2.0 | Reagent | Store at 2-8°C. Moisture sensitive. |

| Boron Trifluoride Etherate | 0.05 - 0.1 | Catalyst | |

| Cyclohexane | Solvent | Medium | Anhydrous. DCM is an alternative. |

| Sodium Bicarbonate | Excess | Quench | Solid powder. |

Step-by-Step Experimental Protocol

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 2-bromobenzyl alcohol (1.0 equiv).

-

Dissolve in anhydrous cyclohexane (concentration ~0.2 M). Note: Cyclohexane is preferred over DCM as the byproduct, trichloroacetamide, is less soluble in cyclohexane, facilitating removal by filtration.

Step 2: Reagent Addition

-

Add TBTA (2.0 equiv) to the solution.

-

Critical Control Point: Stir the mixture at room temperature (25°C) for 5 minutes to ensure homogeneity. If the alcohol is not fully soluble, a small amount of anhydrous DCM can be added as a co-solvent (up to 10% v/v).

Step 3: Catalysis

-

Cool the reaction mixture to 0°C using an ice bath. Reason: The reaction is exothermic. High temperatures can decompose TBTA into isobutylene gas before it reacts.

-

Add

(0.1 equiv) dropwise via syringe. -

Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature.

Step 4: Monitoring

-

Stir at room temperature. Reaction progress is monitored by TLC (Hexane/EtOAc 9:1).

-

Endpoint: The starting alcohol spot (

) should disappear, and a less polar product spot ( -

Duration: Typically 2–4 hours. The ortho-bromo group may slow kinetics compared to unsubstituted benzyl alcohol; if incomplete after 4 hours, add another 0.5 equiv of TBTA.

Step 5: Work-up & Purification

-

Quench: Add solid

(approx. 1 spatula per mmol) and stir vigorously for 10 minutes. This neutralizes the Lewis acid. -

Filtration: Filter the mixture through a pad of Celite. The solid trichloroacetamide byproduct will largely remain in the filter cake if cyclohexane was used.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: Purify the resulting oil via flash column chromatography (Silica gel, 100% Hexanes

95:5 Hexanes/EtOAc).

Part 3: Secondary Protocol – Isobutylene Gas (Scale-Up)

Context: For reactions exceeding 50g, TBTA becomes cost-prohibitive. The industrial route uses isobutylene gas.

Safety Warning: This requires a pressure vessel/autoclave.

-

Setup: Cool a pressure vessel (autoclave) to -78°C (Dry ice/Acetone).

-

Loading: Condensed Isobutylene (liquid, excess, ~10 equiv) is poured into the vessel containing 2-bromobenzyl alcohol dissolved in minimal DCM.

-

Catalysis: Add concentrated

(catalytic, 0.1 mL per g of substrate) or Amberlyst 15 resin (easier workup). -

Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. Internal pressure will rise (Isobutylene b.p. is -6.9°C).

-

Work-up: Cool the vessel back to -10°C. Carefully vent the excess isobutylene into a fume hood exhaust. Dissolve residue in ether, wash with

, dry, and concentrate.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (400 MHz,

):- 7.55 (d, 1H, Ar-H ortho to Br)

- 7.50 (d, 1H, Ar-H ortho to ether)

- 7.30 (t, 1H, Ar-H meta)

- 7.12 (t, 1H, Ar-H para)

-

4.55 (s, 2H,

-

1.32 (s, 9H,

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent/reagents. | TBTA hydrolyzes rapidly. Ensure all glassware is flame-dried and solvents are anhydrous. |

| Starting Material Remains | Steric hindrance of o-Br group. | Increase catalyst load to 0.15 equiv or switch catalyst to TMSOTf (stronger Lewis Acid). |

| New Spot at Baseline | Hydrolysis of product.[4] | The tert-butyl ether is acid-labile. Ensure the quench with |

Part 5: References

-

Armstrong, A., et al. (1988).[5] "A new method for the preparation of tertiary butyl ethers and esters."[5] Tetrahedron Letters, 29(20), 2483-2486. [6]

-

Wessel, H. P., et al. (1985). "Acid-Catalyzed Benzylation and Allylation with Trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1.

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of t-butyl ethers).

-

Bartoli, G., et al. (2005).[7] "Magnesium Perchlorate as Efficient Catalyst for the Synthesis of tert-Butyl Ethers." Organic Letters, 7(3), 427–430.[7]

Sources

Application Note: A Robust Protocol for the Phase-Transfer-Catalyzed Tert-Butylation of 2-Bromobenzyl Alcohol

Introduction and Strategic Overview

The tert-butyl ether is a cornerstone protecting group for alcohols in multi-step organic synthesis, prized for its steric bulk and stability across a wide range of reaction conditions, yet readily cleaved under specific acidic protocols.[1] The target molecule, 2-bromobenzyl tert-butyl ether, serves as a valuable intermediate in medicinal chemistry and materials science, where the ortho-bromo functionality allows for subsequent cross-coupling reactions or other synthetic transformations.

However, the synthesis of tert-butyl ethers is not trivial. Classical Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide, is notoriously inefficient for preparing tert-butyl ethers.[2] The use of a tertiary halide, such as tert-butyl bromide, strongly favors the E2 elimination pathway, leading to isobutylene as the major product instead of the desired ether.[3][4] Alternative acid-catalyzed methods using tert-butanol or isobutylene can be harsh and may lead to undesired side reactions on sensitive substrates.[5][6]

This application note details a highly efficient and mild protocol for the tert-butylation of 2-bromobenzyl alcohol utilizing di-tert-butyl dicarbonate (Boc₂O) under phase-transfer catalysis (PTC) conditions. This method circumvents the limitations of traditional approaches, offering high yields and operational simplicity.[7][8]

Mechanistic Rationale: The Power of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic).[9] In this protocol, the alcohol is deprotonated in the aqueous phase by a strong base (e.g., KOH), while the substrate and the tert-butylating agent (Boc₂O) reside in the organic phase.

The key to the process is the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[10] The lipophilic cation of the catalyst pairs with the alkoxide anion, shuttling it from the aqueous phase into the organic phase.[11] Once in the organic phase, the highly reactive, "naked" alkoxide performs a nucleophilic attack on the di-tert-butyl dicarbonate, leading to the formation of the tert-butyl ether. This catalytic cycle repeats, enabling the reaction to proceed efficiently at the interface of the two phases.

The reaction of alcohols with di-tert-butyl dicarbonate is significantly slower than that of phenols but is effectively promoted by a phase-transfer catalyst, leading to excellent yields for primary and benzylic alcohols like 2-bromobenzyl alcohol.[7]

Caption: Phase-Transfer Catalysis (PTC) Cycle for Tert-Butylation.

Experimental Protocol

This protocol provides a detailed methodology for the tert-butylation of 2-bromobenzyl alcohol on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 2-Bromobenzyl alcohol | ≥98% | Sigma-Aldrich | 18982-54-2 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 | Tert-butylating agent |

| Tetrabutylammonium bromide (TBAB) | ≥98% | Sigma-Aldrich | 1643-19-2 | Phase-transfer catalyst |

| Potassium hydroxide (KOH) | ≥85% pellets | Fisher Scientific | 1310-58-3 | Base |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Organic solvent |

| Deionized Water | - | - | 7732-18-5 | Aqueous solvent |

| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | Extraction solvent |

| Saturated NaCl solution (Brine) | - | Lab Prepared | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For chromatography |

| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | - | For reaction monitoring |

Step-by-Step Experimental Procedure

The overall workflow is summarized in the diagram below, followed by the detailed steps.

Caption: Experimental Workflow for Tert-Butylation of 2-Bromobenzyl Alcohol.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzyl alcohol (5.00 g, 26.7 mmol, 1.0 equiv.), di-tert-butyl dicarbonate (Boc₂O) (7.00 g, 32.1 mmol, 1.2 equiv.), and tetrabutylammonium bromide (TBAB) (0.86 g, 2.67 mmol, 0.1 equiv.).

-

Solvent Addition: Add 50 mL of toluene to the flask and stir the mixture until all solids are dissolved.

-

Base Addition: In a separate beaker, prepare a 50% (w/w) aqueous solution of potassium hydroxide by carefully dissolving 25 g of KOH pellets in 25 mL of deionized water. Caution: This process is highly exothermic; cool the beaker in an ice bath during dissolution.

-

Reaction Initiation: Add the freshly prepared 50% KOH solution (50 mL total) to the reaction flask. Begin vigorous stirring (e.g., 800-1000 RPM) to ensure efficient mixing of the two phases.

-

Heating and Monitoring: Heat the biphasic mixture to 40°C using a water bath. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-bromobenzyl alcohol) is polar, while the product is significantly less polar. The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching and Separation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to room temperature. Carefully transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake the funnel and allow the layers to separate.

-

Extraction: Drain the lower aqueous layer. Extract the aqueous layer again with diethyl ether (2 x 50 mL) to recover any residual product.

-

Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual KOH and TBAB.

-

Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification and Characterization

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Slurry: Adsorb the crude product onto a small amount of silica gel.

-

Eluent: Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 98:2 hexanes:ethyl acetate.

-

Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromobenzyl tert-butyl ether as a colorless oil. The expected yield is typically in the range of 85-95%.

-